Podophyllotoxinone
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Overview
Description
Podophyllotoxinone is a naturally occurring aryltetralin lignan derived from the roots and rhizomes of Podophyllum species, such as Podophyllum peltatum (American mayapple) and Sinopodophyllum hexandrum (Himalayan mayapple) . This compound is known for its significant pharmacological properties, particularly its antitumor and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Podophyllotoxinone can be synthesized through various chemical routes. One common method involves the oxidation of podophyllotoxin using reagents such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction of podophyllotoxin from plant sources, followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization . The extracted podophyllotoxin is then subjected to oxidation reactions to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Podophyllotoxinone undergoes various chemical reactions, including:
Oxidation: Conversion of podophyllotoxin to this compound using oxidizing agents.
Reduction: Reduction of this compound to its corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Various organic reagents depending on the desired functional group.
Major Products:
Oxidation: this compound.
Reduction: Corresponding alcohol derivatives.
Substitution: Functionalized this compound derivatives.
Scientific Research Applications
Podophyllotoxinone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various derivatives with enhanced pharmacological properties.
Biology: Studied for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Investigated for its antitumor and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Podophyllotoxinone exerts its effects primarily through the inhibition of tubulin polymerization and DNA topoisomerase II . By binding to these molecular targets, this compound disrupts microtubule assembly and DNA replication, leading to cell cycle arrest and apoptosis . This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Podophyllotoxinone is often compared with other aryltetralin lignans, such as:
Podophyllotoxin: The parent compound from which this compound is derived.
Etoposide: A semisynthetic derivative of podophyllotoxin used as a chemotherapeutic agent.
Teniposide: Another semisynthetic derivative with similar applications to etoposide.
Uniqueness: this compound is unique due to its specific molecular structure, which allows for targeted interactions with tubulin and DNA topoisomerase II . This specificity contributes to its potent antitumor and antiviral activities .
Properties
Molecular Formula |
C18H18O8 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
(4aR,7aR,8R)-8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione |
InChI |
InChI=1S/C18H18O8/c1-21-10-4-8(5-11(22-2)15(10)23-3)12-13-9(6-24-18(13)20)14(19)17-16(12)25-7-26-17/h4-5,9,12-13H,6-7H2,1-3H3/t9-,12-,13-/m0/s1 |
InChI Key |
MEXPOKORNGUXFW-XDTLVQLUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)C(=O)C4=C2OCO4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=C2OCO4 |
Origin of Product |
United States |
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